molecular formula C6H3ClIN3 B2585280 3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine CAS No. 2416229-23-5

3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B2585280
CAS No.: 2416229-23-5
M. Wt: 279.47
InChI Key: JHOFYHNFTBOVEN-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with the molecular formula C6H3ClIN3. This compound is notable for its unique structure, which includes both chlorine and iodine atoms attached to a pyrrolo[2,3-c]pyridazine core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine typically involves the iodination of a pyrrolo[2,3-c]pyridazine precursor. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like oxone in dimethylformamide (DMF) can be used.

    Reduction: Reducing agents such as sodium borohydride in ethanol can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield 3-Chloro-5-azido-7H-pyrrolo[2,3-c]pyridazine.

Scientific Research Applications

3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The presence of chlorine and iodine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Uniqueness

3-Chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-5-iodo-7H-pyrrolo[2,3-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-3-4(8)2-9-6(3)11-10-5/h1-2H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOFYHNFTBOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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